Cas no 1214741-14-6 ((1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate)

(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate 化学的及び物理的性質
名前と識別子
-
- (S)-1-((r)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine maleic acid
- (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate
- C24H23F6NO5
- DS-19755
- EX-A1288C
- 1214741-14-6
- AKOS030573305
- (2S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;(E)-but-2-enedioic acid
- Benzenemethanamine, alpha-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-alpha-ethenyl-, (alphaS)-, (2Z)-2-butenedioate (1:1)
- (S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-aminefumarate
- CS-0186146
- (1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate
-
- MDL: MFCD29059866
- インチ: InChI=1S/C20H19F6NO.C4H4O4/c1-3-18(27,15-7-5-4-6-8-15)12-28-13(2)14-9-16(19(21,22)23)11-17(10-14)20(24,25)26;5-3(6)1-2-4(7)8/h3-11,13H,1,12,27H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,18-;/m1./s1
- InChIKey: OWHDANIMBINPCO-GFLCPJROSA-N
- ほほえんだ: C=C[C@](N)(C1=CC=CC=C1)CO[C@@H](C2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C.O=C(O)/C=C/C(O)=O
計算された属性
- せいみつぶんしりょう: 519.14804181g/mol
- どういたいしつりょう: 519.14804181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 12
- 重原子数: 36
- 回転可能化学結合数: 8
- 複雑さ: 611
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature
(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL236-200mg |
(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate |
1214741-14-6 | 97% | 200mg |
265.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S12470-100mg |
(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |
1214741-14-6 | 97% | 100mg |
¥41.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256816-1g |
(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |
1214741-14-6 | 97% | 1g |
¥571 | 2023-04-16 | |
TRC | B412956-100mg |
[(1S)-1-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-1-phenylprop-2-enyl]amine Monomaleate |
1214741-14-6 | 100mg |
$ 167.00 | 2023-04-18 | ||
Alichem | A019123447-5g |
(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |
1214741-14-6 | 97% | 5g |
$724.50 | 2023-09-04 | |
eNovation Chemicals LLC | Y1092558-1kg |
(S)-1-((R)-1-(3,5-bis(trifluoroMethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-aMine Maleic acid |
1214741-14-6 | 95% | 1kg |
$19600 | 2024-07-28 | |
Ambeed | A106639-250mg |
(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |
1214741-14-6 | 97% | 250mg |
$8.0 | 2025-02-22 | |
Ambeed | A106639-1g |
(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |
1214741-14-6 | 97% | 1g |
$22.0 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EX668-1g |
(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate |
1214741-14-6 | 97% | 1g |
1008CNY | 2021-05-08 | |
A2B Chem LLC | AA52958-250mg |
(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-en-2-amine fumarate |
1214741-14-6 | 97% | 250mg |
$35.00 | 2024-04-20 |
(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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(1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleateに関する追加情報
The (1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate: A Comprehensive Overview
The compound with CAS No 1214741-14-6, known as (1S)-1-(1R)-3,5-bis(trifluoromethyl)phenylethyloxymethyl-phenylprop-2-enylamine monomaleate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex stereochemistry and unique functional groups, which contribute to its potential applications in drug development and material science.
Recent studies have highlighted the importance of trifluoromethyl groups in modulating the pharmacokinetic properties of molecules. The presence of these groups in the phenylethyl moiety of this compound suggests that it may exhibit enhanced stability and bioavailability, making it a promising candidate for therapeutic agents. Furthermore, the prop-2-enylamine group introduces additional electronic and steric effects, which can influence the compound's reactivity and selectivity in various chemical reactions.
The stereochemistry of this compound is another critical aspect of its structure. The (1S) and (1R) configurations at specific chiral centers indicate a high degree of enantioselectivity, which is crucial for its potential use in asymmetric synthesis or as a chiral catalyst. Recent advancements in asymmetric catalysis have demonstrated the ability to synthesize such complex molecules with high enantiomeric excess, underscoring the feasibility of large-scale production for this compound.
In terms of synthesis, researchers have employed a variety of methodologies to construct this molecule. One approach involves the coupling of a trifluoromethylated aromatic ring with an aliphatic chain containing the propenylamine group. This process often utilizes palladium-catalyzed cross-coupling reactions, which have become a cornerstone in modern organic synthesis due to their efficiency and versatility.
The application of this compound extends beyond traditional pharmaceuticals. Its unique structure makes it a potential candidate for use in agrochemicals, where stereochemistry plays a pivotal role in determining efficacy and selectivity against target pests or pathogens. Additionally, the monomaleate ester functionality suggests that this compound could serve as an intermediate in the synthesis of more complex polymeric materials or advanced materials with tailored mechanical properties.
From a toxicological perspective, recent studies have emphasized the importance of evaluating compounds like this one for their potential environmental impact. The trifluoromethyl groups, while beneficial for pharmacokinetics, may also raise concerns regarding bioaccumulation and persistence in ecosystems. Ongoing research is focused on developing sustainable synthesis pathways and assessing the environmental fate of such compounds to ensure their safe deployment in various industries.
In conclusion, the (1S)-3,5-bis(trifluoromethyl)phenylethyloxymethyl-phenylprop-2-enylamine monomaleate represents a fascinating intersection of organic chemistry and pharmacology. Its unique structure, stereochemistry, and functional groups position it as a valuable tool for advancing drug discovery and material science.
1214741-14-6 ((1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate) 関連製品
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